molecular formula C20H31NO3 B11831482 (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No.: B11831482
M. Wt: 333.5 g/mol
InChI Key: ZIJOERJCUZAWQB-HIQFOQTISA-N
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Description

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include cyclization reactions, reduction, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and advanced purification techniques, is crucial to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate include other indenoquinoline derivatives and related structures such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

methyl (1S,3aS,3bS,5aS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate

InChI

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16-,19-,20+/m0/s1

InChI Key

ZIJOERJCUZAWQB-HIQFOQTISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(CCC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C

Origin of Product

United States

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